molecular formula C8H9ClN2O2 B6204834 2-chloro-N-(6-methoxypyridin-2-yl)acetamide CAS No. 1499861-25-4

2-chloro-N-(6-methoxypyridin-2-yl)acetamide

Cat. No. B6204834
CAS RN: 1499861-25-4
M. Wt: 200.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(6-methoxypyridin-2-yl)acetamide, also known as CMPA, is a small molecule that has been studied for its potential applications in scientific research. It is a synthetic compound that has been used in a variety of different lab experiments.

Scientific Research Applications

2-chloro-N-(6-methoxypyridin-2-yl)acetamide has been used in a variety of different scientific research applications. It has been used as a substrate for the study of cytochrome P450 enzymes, as a ligand for the study of G-protein coupled receptors, and as an inhibitor of histone deacetylases. 2-chloro-N-(6-methoxypyridin-2-yl)acetamide has also been used as a tool to study the effects of oxidative stress and to study the role of nitric oxide in cell signaling pathways.

Mechanism of Action

2-chloro-N-(6-methoxypyridin-2-yl)acetamide is known to act on a number of different biological targets. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 2-chloro-N-(6-methoxypyridin-2-yl)acetamide has also been shown to act as a ligand for G-protein coupled receptors, which are involved in a variety of biological processes. In addition, 2-chloro-N-(6-methoxypyridin-2-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in gene regulation.
Biochemical and Physiological Effects
2-chloro-N-(6-methoxypyridin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of drugs and other xenobiotics in the body. 2-chloro-N-(6-methoxypyridin-2-yl)acetamide has also been shown to act as a ligand for G-protein coupled receptors, which can lead to changes in cell signaling pathways and gene regulation. In addition, 2-chloro-N-(6-methoxypyridin-2-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

2-chloro-N-(6-methoxypyridin-2-yl)acetamide has a number of advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and is relatively stable in solution. In addition, 2-chloro-N-(6-methoxypyridin-2-yl)acetamide has a number of biological targets, making it a useful tool for studying a variety of biological processes. However, 2-chloro-N-(6-methoxypyridin-2-yl)acetamide also has a number of limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, 2-chloro-N-(6-methoxypyridin-2-yl)acetamide is not very selective for its biological targets, making it difficult to study specific biological processes.

Future Directions

There are a number of potential future directions for the use of 2-chloro-N-(6-methoxypyridin-2-yl)acetamide in scientific research. 2-chloro-N-(6-methoxypyridin-2-yl)acetamide could be used to study the role of cytochrome P450 enzymes in drug metabolism and drug-drug interactions. 2-chloro-N-(6-methoxypyridin-2-yl)acetamide could also be used to study the effects of G-protein coupled receptor activation on cell signaling pathways. In addition, 2-chloro-N-(6-methoxypyridin-2-yl)acetamide could be used to study the role of histone deacetylases in gene regulation. Finally, 2-chloro-N-(6-methoxypyridin-2-yl)acetamide could be used to study the effects of oxidative stress and nitric oxide on cell signaling pathways.

Synthesis Methods

2-chloro-N-(6-methoxypyridin-2-yl)acetamide is typically synthesized using a modified Ugi four-component reaction. This reaction involves the condensation of a carboxylic acid, an amine, an isocyanide and an aldehyde. The reaction is catalyzed by an appropriate base, such as sodium hydroxide, and is usually carried out at room temperature. The resulting product is a mixture of 2-chloro-N-(6-methoxypyridin-2-yl)acetamide and other related compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(6-methoxypyridin-2-yl)acetamide involves the reaction of 2-chloroacetyl chloride with 6-methoxypyridin-2-amine in the presence of a base to form the intermediate 2-chloro-N-(6-methoxypyridin-2-yl)acetamide.", "Starting Materials": [ "2-chloroacetyl chloride", "6-methoxypyridin-2-amine", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 6-methoxypyridin-2-amine in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution.", "Step 2: Slowly add 2-chloroacetyl chloride to the reaction mixture while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature.", "Step 4: Quench the reaction by adding water to the mixture and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1499861-25-4

Product Name

2-chloro-N-(6-methoxypyridin-2-yl)acetamide

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.